molecular formula C8H13N3O3S B215474 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

Cat. No. B215474
M. Wt: 231.27 g/mol
InChI Key: RZMYDQFSRGNADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide, also known as EMTD, is a chemical compound that has been studied for its potential use in scientific research. EMTD belongs to the class of thiadiazole derivatives, which have been found to possess a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide is not fully understood. However, it has been suggested that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been shown to inhibit the growth of bacterial strains by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has also been found to inhibit the production of reactive oxygen species, which are known to play a role in the development of cancer and inflammation. Additionally, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to its use in lab experiments. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has poor solubility in water, which can make it difficult to use in some experiments. Additionally, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, studies are needed to determine the optimal dosage and administration route for N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide in the treatment of cancer, inflammation, and bacterial infections. Further studies are also needed to investigate the potential use of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide in combination with other anti-cancer drugs and to determine its potential as a therapeutic agent for other diseases.

Synthesis Methods

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide can be synthesized through a multistep process. The first step involves the reaction of 2-chloroacetic acid with sodium methoxide to form 2-methoxyacetic acid. The second step involves the reaction of 2-methoxyacetic acid with thiosemicarbazide to form 2-methoxyacetohydrazide. The third step involves the reaction of 2-methoxyacetohydrazide with ethyl chloroformate to form N-(2-methoxyacetyl)-N'-ethylthiourea. The final step involves the reaction of N-(2-methoxyacetyl)-N'-ethylthiourea with formaldehyde to form N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been studied for its potential use in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have a synergistic effect when used in combination with other anti-cancer drugs. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been found to have potential as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections.

properties

Product Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C8H13N3O3S/c1-3-14-5-7-10-11-8(15-7)9-6(12)4-13-2/h3-5H2,1-2H3,(H,9,11,12)

InChI Key

RZMYDQFSRGNADK-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)COC

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)COC

Origin of Product

United States

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